molecular formula C10H16O2 B1202090 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- CAS No. 490-03-9

2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-

Cat. No.: B1202090
CAS No.: 490-03-9
M. Wt: 168.23 g/mol
InChI Key: QSIMLPCPCXVYDD-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- is a cyclic monoterpene ketone with the molecular formula C10H16O2. It is characterized by a cyclohex-2-en-1-one structure substituted by a hydroxy group at position 2, a methyl group at position 3, and an isopropyl group at position 6 . This compound is known for its presence in various plant metabolites and has been studied for its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- can be synthesized through several methods. One notable method involves the ring opening of α,β-epoxyketone catalyzed by silica gel supported acids, which has been shown to produce diosphenols with high yields. Another method includes the oxidation of 2-isopropylcyclohexanone with copper (II) chloride.

Industrial Production Methods: Industrial production of diosphenol often involves the use of acid-catalyzed reactions. For instance, the reaction of o-bromobenzyl alcohol with 1,2-cyclohexanedione under acidic conditions can yield diosphenol ethers . These methods are optimized for scalability and efficiency to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- is unique among cyclic monoterpene ketones due to its specific substitution pattern. Similar compounds include:

These compounds share some chemical properties with diosphenol but differ in their specific biological activities and applications.

Properties

CAS No.

490-03-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6,8,11H,4-5H2,1-3H3

InChI Key

QSIMLPCPCXVYDD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(CC1)C(C)C)O

Canonical SMILES

CC1=C(C(=O)C(CC1)C(C)C)O

melting_point

83.0 °C
83 °C

490-03-9

physical_description

Colourless to pale yellow crystals;  Minty tea aroma

solubility

Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-
Reactant of Route 2
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-
Reactant of Route 3
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-
Reactant of Route 4
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-
Reactant of Route 5
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-
Reactant of Route 6
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-

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